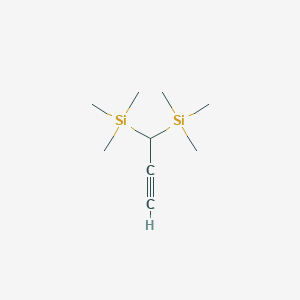
Silane, 2-propynylidenebis[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 2-propynylidenebis[trimethyl-]: is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of silicon atoms bonded to organic groups, which imparts distinct reactivity and functionality. It is commonly used in various industrial and research applications due to its ability to form strong bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 2-propynylidenebis[trimethyl-] typically involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane. This reaction is facilitated by a “click” reaction mechanism between double bonds and sulfhydryl groups . The process involves the formation of hydroxyl group-terminated silane, which is then further reacted with isocyanates to produce the final compound.
Industrial Production Methods: In industrial settings, the production of Silane, 2-propynylidenebis[trimethyl-] often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to achieve the desired product quality.
化学反应分析
Types of Reactions: Silane, 2-propynylidenebis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can participate in reduction reactions, often facilitated by radical-based reagents.
Substitution: The compound can undergo substitution reactions, where organic groups attached to silicon are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Tris(trimethylsilyl)silane is often used as a radical-based reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Silane, 2-propynylidenebis[trimethyl-] is widely used in organic synthesis as a coupling agent and in the formation of complex molecular structures. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of advanced materials and composites .
Biology and Medicine: In biological and medical research, this compound is used in the modification of surfaces for improved biocompatibility and in the development of drug delivery systems. Its unique properties allow for the creation of surfaces that can interact with biological molecules in specific ways.
Industry: Industrially, Silane, 2-propynylidenebis[trimethyl-] is used in the production of sealants, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of materials makes it a key component in various manufacturing processes .
作用机制
The mechanism of action of Silane, 2-propynylidenebis[trimethyl-] involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through silanol reactions, where the silane compound reacts with hydroxyl groups on surfaces to form stable siloxane bonds . The electron-releasing nature of the carbon-silicon bond also plays a crucial role in stabilizing positive charges during reactions, facilitating various electrophilic and nucleophilic processes .
相似化合物的比较
Trimethyl(trifluoromethyl)silane: Known for its use in trifluoromethylation reactions.
Trimethyl-2-propenylsilane: Used in various organic synthesis applications.
Uniqueness: Silane, 2-propynylidenebis[trimethyl-] stands out due to its unique ability to form strong bonds with a wide range of materials, making it highly versatile in both research and industrial applications. Its specific reactivity and stability under various conditions also differentiate it from other similar compounds.
属性
CAS 编号 |
177343-11-2 |
|---|---|
分子式 |
C9H20Si2 |
分子量 |
184.42 g/mol |
IUPAC 名称 |
trimethyl(1-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20Si2/c1-8-9(10(2,3)4)11(5,6)7/h1,9H,2-7H3 |
InChI 键 |
LIECUACEMWISFW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C#C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B12550768.png)
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
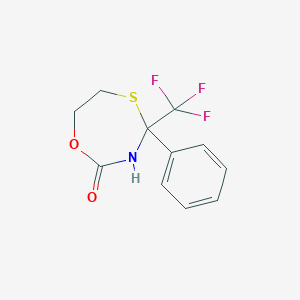
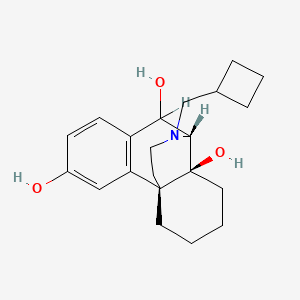
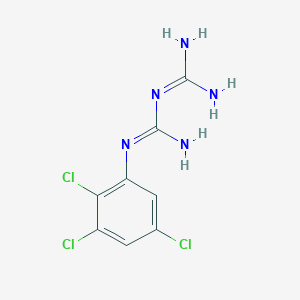
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

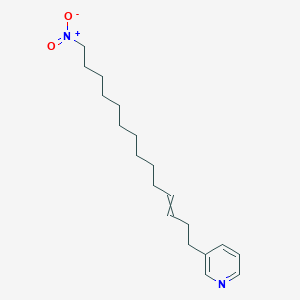
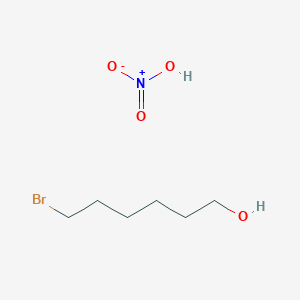
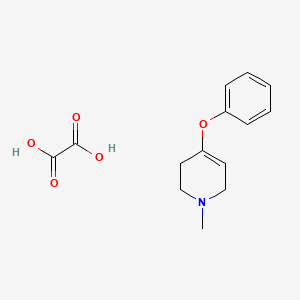
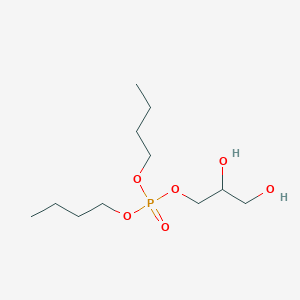

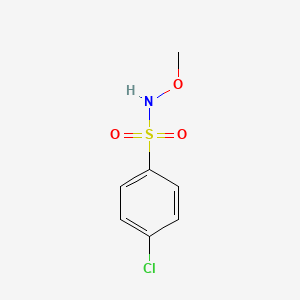
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
